Long-chain perfluoroalkyl monomers face bans, while short-chain analogs lack low RI and rigidity. 1H,1H-Perfluoroheptyl methacrylate (CAS 48076-44-4) is the C6 solution. • Ultra-low RI (~1.336) for high Δn optical fiber claddings & anti-reflective coatings. • Short spacer ensures high Tg, hard, dimensionally stable anti-fouling films. • Compliant alternative to C8+ PFAS. Ideal for photoresists, anti-graffiti coatings, polymer optical fibers.
1H,1H-Perfluoroheptyl methacrylate (CAS 48076-44-4) is a highly fluorinated specialty monomer characterized by a perfluorohexyl chain attached directly to a single methylene spacer (-CH2-) adjacent to the methacrylate ester linkage. In industrial procurement, it is primarily sourced for its ability to impart ultra-low surface energy, exceptional chemical resistance, and a highly depressed refractive index to copolymer systems. Unlike longer-chain (C8+) perfluoroalkyl substances that face stringent regulatory phase-outs, this C6-perfluorinated derivative offers a compliant pathway to achieve high-performance oleophobicity. Its distinct structural rigidity, stemming from the short spacer, makes it a critical precursor for advanced optical coatings, specialized photoresists, and durable anti-fouling resins where both optical clarity and mechanical stability are required [1].
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Substituting 1H,1H-perfluoroheptyl methacrylate with more common fluorinated analogs fundamentally alters both polymer processability and end-stage performance. Replacing it with 1H,1H,2H,2H-perfluorooctyl methacrylate (which contains an ethylene spacer) drastically lowers the glass transition temperature (Tg) of the resulting polymer, shifting the material from a rigid plastic to a soft elastomer at room temperature. Conversely, substituting it with the similarly named 1H,1H,7H-dodecafluoroheptyl methacrylate introduces a terminal hydrogen atom (-CF2H instead of -CF3), which significantly increases the surface energy and compromises oleophobicity. Furthermore, using shorter-chain alternatives like trifluoroethyl methacrylate (TFEMA) fails to achieve the ultra-low refractive index required for high-end optical claddings. Therefore, procurement must strictly specify CAS 48076-44-4 when the application demands the exact combination of low refractive index, high polymer rigidity, and maximum surface repellency [1].
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The monomeric refractive index is a primary procurement specification for optical resin precursors. 1H,1H-Perfluoroheptyl methacrylate exhibits an exceptionally low refractive index (nD ≈ 1.336), which is significantly lower than standard fluorinated monomers like trifluoroethyl methacrylate (TFEMA, nD ≈ 1.361) and even the closely related 1H,1H,2H,2H-perfluorooctyl methacrylate (nD ≈ 1.342). This baseline translates directly into high-contrast optical claddings and anti-reflective coatings with superior light-guiding efficiency [1].
| Evidence Dimension | Monomer Refractive Index (nD at 20 °C) |
| Target Compound Data | ~1.336 |
| Comparator Or Baseline | Trifluoroethyl methacrylate (TFEMA) (~1.361) and 1H,1H,2H,2H-perfluorooctyl methacrylate (~1.342) |
| Quantified Difference | 0.006 to 0.025 lower refractive index than common fluorinated comparators |
| Conditions | Standard monomer refractive index measurement at 20 °C |
Enables the formulation of specialized low-RI optical fibers and anti-reflective coatings that maximize total internal reflection and optical contrast.
The length of the hydrocarbon spacer between the polymerizable group and the perfluoroalkyl chain dictates the thermal and mechanical properties of the resulting polymer. Because 1H,1H-perfluoroheptyl methacrylate possesses only a single methylene (-CH2-) spacer, the rigid perfluoroalkyl group is held close to the polymer backbone. This steric hindrance yields a structurally rigid homopolymer with a significantly higher glass transition temperature (Tg) compared to poly(1H,1H,2H,2H-perfluorooctyl methacrylate), which contains a flexible ethylene (-CH2CH2-) spacer and behaves as a soft elastomer (Tg ≈ 15–20 °C) at room temperature[1].
| Evidence Dimension | Polymer Glass Transition Temperature (Tg) and Mechanical Rigidity |
| Target Compound Data | Rigid plastic at room temperature (restricted backbone mobility) |
| Comparator Or Baseline | Poly(1H,1H,2H,2H-perfluorooctyl methacrylate) (Elastomeric, Tg ≈ 15–20 °C) |
| Quantified Difference | Substantially higher Tg and mechanical stiffness due to the elimination of one methylene unit in the spacer |
| Conditions | Homopolymer thermal analysis (DSC) |
Crucial for buyers formulating durable, hard protective coatings rather than soft, tacky elastomeric films.
The terminal group of the perfluoroalkyl chain is the primary determinant of a coating's critical surface tension. 1H,1H-Perfluoroheptyl methacrylate terminates in a fully fluorinated -CF3 group, which is known to provide the lowest possible surface energy (yielding critical surface tensions typically <15 mN/m). In contrast, the cheaper analog 1H,1H,7H-dodecafluoroheptyl methacrylate terminates in a -CF2H group. The polarizable carbon-hydrogen bond at the surface interface significantly increases surface energy, reducing the contact angle for oils and compromising anti-fouling performance [1].
| Evidence Dimension | Terminal Group Surface Energy Contribution |
| Target Compound Data | Terminal -CF3 group (Critical surface tension <15 mN/m) |
| Comparator Or Baseline | 1H,1H,7H-dodecafluoroheptyl methacrylate (Terminal -CF2H group, >20 mN/m) |
| Quantified Difference | Significantly lower surface energy and higher oil contact angles due to the absence of omega-hydrogen substitution |
| Conditions | Surface energy analysis of fluorinated polymer films |
Ensures maximum oil and water repellency in high-performance anti-fouling and self-cleaning coatings.
Directly utilizing the monomer's ultra-low refractive index (~1.336) to manufacture cladding materials for polymer optical fibers (POFs) and anti-reflective display coatings, where maximizing the refractive index differential between core and cladding is critical for total internal reflection and device performance [1].
Leveraging the short methylene spacer to produce hard, dimensionally stable, low-surface-energy films that resist biofouling and graffiti. This structural rigidity ensures the coating maintains mechanical integrity under physical wear, outperforming softer elastomeric films derived from 1H,1H,2H,2H-perfluorooctyl methacrylate [2].
Utilizing the high fluorine content and structural rigidity to formulate specialized photoresists for semiconductor lithography, where chemical resistance to aggressive etching solvents and precise dimensional stability during processing are required [3].